3-Aminopyrazine-2-thiol
Overview
Description
3-Aminopyrazine-2-thiol is an organic compound with a heterocyclic ring structure. It has a molecular formula of C4H5N3S and a molecular weight of 127.16 g/mol. This compound features a pyrazine ring with an amino group at position 3 and a thiol group at position 2. The presence of both amino and thiol groups makes it a versatile compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
3-Aminopyrazine-2-thiol is a derivative of 3-aminopyrazine-2-carboxamides . These compounds have been found to display significant antimicrobial activity
Mode of Action
It can be inferred from the antimicrobial activity of its derivatives that it likely interacts with its targets to inhibit their function, leading to the death of the microbial cells .
Biochemical Pathways
Given its antimicrobial activity, it is likely that it interferes with essential biochemical pathways in the microbial cells, such as dna replication, protein synthesis, or cell wall synthesis .
Result of Action
The result of the action of this compound is the inhibition of microbial growth, as evidenced by its antimicrobial activity . This is likely due to the disruption of essential biochemical processes in the microbial cells, leading to cell death.
Biochemical Analysis
Biochemical Properties
3-Aminopyrazine-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with transition metals, which can influence its reactivity and interaction with other biomolecules . The compound can act as a ligand, binding to metal ions and forming coordination complexes that can affect enzymatic activity and protein function . Additionally, this compound has shown antimicrobial properties, interacting with bacterial enzymes and inhibiting their activity .
Cellular Effects
This compound has been found to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases . This modulation can lead to changes in gene expression and cellular metabolism. The compound has also been shown to induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent . Furthermore, this compound can disrupt cellular redox balance, leading to oxidative stress and affecting cell viability .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . It can also interact with DNA and RNA, affecting gene expression and protein synthesis . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its bioactivity . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzymatic activity and cellular processes . At high doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules . The compound can also influence metabolic flux, altering the levels of metabolites in cells . Additionally, this compound can interact with cofactors such as NADH and FAD, affecting redox reactions and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopyrazine-2-thiol can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with thiourea, followed by hydrolysis to yield the desired thiol compound. Another method includes the reaction of sodium hydrosulfide with 2-bromo-3-aminopyrazine under reflux conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyrazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds or alkylating agents are often used in substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
3-Aminopyrazine-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
2-Aminopyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
3-Aminopyrazine-2-carboxylic acid: Contains a carboxylic acid group instead of a thiol group.
2-Aminopyrazine: Lacks the thiol group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Aminopyrazine-2-thiol is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
IUPAC Name |
3-amino-1H-pyrazine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTBQOIJRXTFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=S)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450718 | |
Record name | 3-Aminopyrazine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31613-87-3 | |
Record name | 3-Aminopyrazine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of 3-Aminopyrazine-2-thiol described in the research?
A1: this compound is a key precursor for synthesizing various thiazolo[4,5-b]pyrazines. The research demonstrates its reaction with orthoesters and potassium ethyl xanthate to form the desired thiazolo[4,5-b]pyrazine ring system []. This reaction pathway highlights the compound's utility in constructing heterocyclic compounds with potential biological activity.
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